molecular formula C16H15FO B8490423 3-Fluoro-4'-propylbiphenyl-4-carbaldehyde

3-Fluoro-4'-propylbiphenyl-4-carbaldehyde

Cat. No. B8490423
M. Wt: 242.29 g/mol
InChI Key: WSFOBHPKFHJZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372975B2

Procedure details

In a reaction vessel under a nitrogen atmosphere, 27.0 g of 3-fluoro-4′-propylbiphenyl (T-1) and 270 ml of THF were put, and cooled to −74° C. Thereto, 141 ml of cyclohexane and n-hexane solution of 1.07 M sec-butyllithium was added dropwise in a temperature range of −74° C. to −65° C., and stirred for another 120 minutes. Subsequently, 19.5 ml of N,N-dimethylformamide (DMF) was added dropwise in a temperature range of −74° C. to −67° C., and stirred for another 60 minutes. The reaction mixture obtained was returned to 25° C., and then poured into 300 ml of 0.1 N hydrochloric acid solution and mixed. Then 300 ml of toluene was added, and allowed to be separated into an organic layer and an aqueous layer, and extraction was carried out. Then the organic layer obtained was washed successively with water, a saturated aqueous solution of sodium hydrogencarbonate and water, and dried over anhydrous magnesium sulfate. The solution obtained was concentrated under reduced pressure, and the residue was purified by column chromatography (silica gel; heptane/toluene (=1/1 by volume)) to obtain 29.6 g of 3-fluoro-4′-propylbiphenyl-4-carbaldehyde (T-2). The yield based on compound (T-1) was 97%.
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
19.5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
141 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH3:16])=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.C1C[O:20][CH2:19]C1.C([Li])(CC)C.Cl>C1(C)C=CC=CC=1.CN(C)C=O.CCCCCC.C1CCCCC1>[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH3:16])=[CH:10][CH:9]=2)[CH:5]=[CH:6][C:7]=1[CH:19]=[O:20]

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C1=CC=C(C=C1)CCC
Name
Quantity
270 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
19.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
141 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-74 °C
Stirring
Type
CUSTOM
Details
stirred for another 120 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained
CUSTOM
Type
CUSTOM
Details
was returned to 25° C.
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
to be separated into an organic layer
EXTRACTION
Type
EXTRACTION
Details
an aqueous layer, and extraction
CUSTOM
Type
CUSTOM
Details
Then the organic layer obtained
WASH
Type
WASH
Details
was washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium hydrogencarbonate and water, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solution obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel; heptane/toluene (=1/1 by volume))

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
product
Smiles
FC=1C=C(C=CC1C=O)C1=CC=C(C=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 29.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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